2-chloro-5-(5-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid -

2-chloro-5-(5-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid

Catalog Number: EVT-4020052
CAS Number:
Molecular Formula: C22H14Cl2N2O4
Molecular Weight: 441.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid bis-(monoethanolamine)

Compound Description: This compound is an improved thrombopoietin (TPO) mimetic, which means it mimics the action of TPO, a hormone responsible for stimulating the production of platelets. It has enhanced solubility compared to the free acid form, making it easier to formulate into pharmaceutical compositions and potentially leading to improved bioavailability. [, , , , , , , ] This compound acts as an agonist of TPO receptors, enhancing platelet production and serving as a treatment for thrombocytopenia. []

Sodium 4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoate

Compound Description: This compound is a new reagent and a representative of the azolidone class. [] It has been investigated for its spectrophotometric and voltammetric properties in aqueous media. Its absorption spectra remain relatively consistent across varying pH levels. [] The compound demonstrates effective molar absorptivity coefficients at its absorption maxima and exhibits no polymerization or tautomeric form formation within a specific concentration range. [] It is electrochemically reduced in a single step over a wide pH range, with the reduction process being irreversible. []

1,3-dihydro-3-(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)-2H-indol-2-ones

Compound Description: This group of compounds (3a-d) containing fluorine substituents were studied for their reactivity with different hydrazines. [] Depending on the solvent (absolute ethanol or glacial acetic acid) and the specific hydrazine used, the reaction produced various products, including spiro compounds, hydrazones, and condensed derivatives. []

2-Arylamino-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethanenitriles

Compound Description: These compounds (6a-c) are formed in the reaction of N1,N2-diarylformamidines with 2-(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)propanedinitrile. [] They are generated alongside the corresponding formanilides. []

4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid

Compound Description: This specific compound is identified as a potent inhibitor of xanthine oxidase, an enzyme relevant to the treatment of hyperuricemia. [] It exhibits low micromolar IC50 values in vitro against the enzyme, although its inhibitory effect is diminished in the presence of bovine serum albumin or Tween-80. [] Kinetic studies reveal it to be a mixed-type inhibitor with a preference for binding to the free enzyme over the enzyme-substrate complex. []

Dialkyl 2-[(Z)-(alkylamino)(3-alkyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl] fumarates

Compound Description: This group of compounds is synthesized through a four-component reaction involving arylhydrazine, alkyl acetoacetate derivatives, alkyl isocyanides, and dialkyl acetylenedicarboxylates. [] The resulting structures feature a highly twisted exocyclic 1,3-butadiene moiety with skew geometry, confirmed via X-ray diffraction. []

2-hydroxy-4-{2-[3-methyl-5-oxo-1-(pyridin-4-ylcarbonyl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl} benzoic acid (IN-ASA)

Compound Description: This compound is synthesized through the reaction of isoniazid and 4-[(2E)-2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl]-2-hydroxybenzoic acid in glacial acetic acid. [] It acts as a ligand, forming complexes with various transition metal ions, including Cu2+, Co2+, Ni2+, Mn2+, and Zn2+. [] These complexes have been characterized for their elemental composition, spectral properties, magnetic moments, molar conductivity, and microbicidal activity. []

1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691)

Compound Description: This compound is the first potent and selective inhibitor of phosphodiesterase 9 (PDE9). [] It exhibits low nanomolar inhibitory activity against human and murine PDE9 in vitro and demonstrates moderate activity against other cyclic nucleotide-specific phosphodiesterases. [] This compound is currently under preclinical development for the treatment of Alzheimer's disease. []

Relevance: Although this compound doesn't share the exact same ring system as 2-chloro-5-(5-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid, it does incorporate a pyrazole ring with a 2-chlorophenyl substituent. This shared feature, along with the presence of fluorine atoms in the molecule, connects it to the target compound in terms of structural similarity and potential biological activity arising from halogenated heterocycles. [, ]

Properties

Product Name

2-chloro-5-(5-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid

IUPAC Name

2-chloro-5-[5-[(E)-[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid

Molecular Formula

C22H14Cl2N2O4

Molecular Weight

441.3 g/mol

InChI

InChI=1S/C22H14Cl2N2O4/c1-12-17(21(27)26(25-12)15-4-2-3-14(23)10-15)11-16-6-8-20(30-16)13-5-7-19(24)18(9-13)22(28)29/h2-11H,1H3,(H,28,29)/b17-11+

InChI Key

VWXSRBJMGWTPIA-GZTJUZNOSA-N

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=CC(=CC=C4)Cl

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.